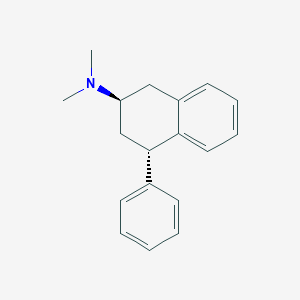

1-Phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene (PDATN) is a chemical compound that is commonly used in scientific research. It is a polycyclic aromatic hydrocarbon that is used for a variety of purposes, including as a fluorescent probe, a molecular rotor, and a sensor for biological molecules. PDATN is a highly versatile compound that has found wide application in the fields of biochemistry, pharmacology, and materials science.

Mechanism of Action

1-Phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene works by binding to specific biological molecules and emitting light in response to changes in the local environment. The mechanism of action of this compound is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from an excited fluorophore to a nearby acceptor molecule. This compound emits light in response to changes in the local environment, such as changes in pH, temperature, or the presence of specific biological molecules.

Biochemical and Physiological Effects:

This compound has been shown to have a variety of biochemical and physiological effects, including the ability to bind to specific biological molecules and emit light in response to changes in the local environment. This compound has been used to study the dynamics of biological membranes, the binding of proteins to nucleic acids, and the localization of specific biological molecules within cells.

Advantages and Limitations for Lab Experiments

1-Phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene has several advantages for use in scientific research, including its high sensitivity, versatility, and ease of use. It is also relatively inexpensive and widely available. However, this compound has some limitations, including its potential toxicity and the need for specialized equipment to measure fluorescence.

Future Directions

There are many future directions for the use of 1-Phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene in scientific research. One potential application is in the development of new sensors for the detection of biological molecules, such as proteins and nucleic acids. This compound could also be used to study the dynamics of biological membranes and the localization of specific biological molecules within cells. Additionally, this compound could be used to develop new materials for use in biomedical applications, such as drug delivery and tissue engineering.

Synthesis Methods

1-Phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene can be synthesized using a variety of methods, including the Pictet-Spengler reaction, Friedel-Crafts acylation, and reductive amination. The Pictet-Spengler reaction involves the condensation of an aromatic aldehyde with an amine in the presence of a Lewis acid catalyst. Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl halide in the presence of a Lewis acid catalyst. Reductive amination involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

Scientific Research Applications

1-Phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene has been used extensively in scientific research as a fluorescent probe for a variety of biological molecules, including proteins, nucleic acids, and lipids. It has also been used as a molecular rotor to study the dynamics of biological membranes and as a sensor for the detection of biological molecules. This compound has found application in the fields of biochemistry, pharmacology, and materials science.

properties

CAS RN |

152786-06-6 |

|---|---|

Molecular Formula |

C18H21N |

Molecular Weight |

251.4 g/mol |

IUPAC Name |

(2R,4S)-N,N-dimethyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine |

InChI |

InChI=1S/C18H21N/c1-19(2)16-12-15-10-6-7-11-17(15)18(13-16)14-8-4-3-5-9-14/h3-11,16,18H,12-13H2,1-2H3/t16-,18-/m0/s1 |

InChI Key |

DXJUCAUQIHNOAF-UHFFFAOYSA-N |

Isomeric SMILES |

CN(C)[C@@H]1C[C@H](C2=CC=CC=C2C1)C3=CC=CC=C3 |

SMILES |

CN(C)C1CC(C2=CC=CC=C2C1)C3=CC=CC=C3 |

Canonical SMILES |

CN(C)C1CC(C2=CC=CC=C2C1)C3=CC=CC=C3 |

synonyms |

1-phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene H2-PAT trans-4-phenyl-2-N,N-dimethylaminotetralin trans-PAT |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B115987.png)

![2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane](/img/structure/B116001.png)

![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)

![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)